REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:5][CH2:4]1.C(=O)([O-])O.[Na+].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[CH:2]([C:3]1([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:4][CH2:5]1)=[O:1] |f:1.2|
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
OCC1(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
0.312 g
|
Type
|
reactant
|
Smiles
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C(O)([O-])=O.[Na+]
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Name
|
|
Quantity
|
5.57 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0.788 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 hour before it
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
was quenched by the addition of a 1:1 mixture of saturated NaHCO3 solution and saturated Na2S2O3 solution
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Type
|
STIRRING
|
Details
|
After stirring for an additional 1 hour the phases
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Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
were separated
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Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted into DCM (×2)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
Combined organic extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1(CC1)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |